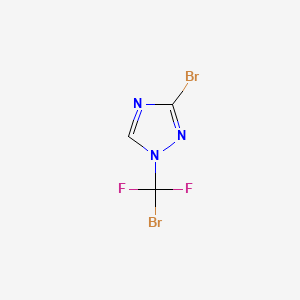
2-Methyl-1-benzofuran-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-benzofuran-3-sulfonyl chloride is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a sulfonyl chloride group attached to the third position of the benzofuran ring and a methyl group at the second position. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzofuran-3-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-1-benzofuran. One common method is the reaction of 2-Methyl-1-benzofuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The reaction mixture is typically quenched with water or another suitable solvent to isolate the product, which is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-benzofuran-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Applications De Recherche Scientifique
2-Methyl-1-benzofuran-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-benzofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in the synthesis of sulfonamides, sulfonate esters, and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Methyl-1-benzofuran-3-carbaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride group.
2-Methylbenzenesulfonyl chloride: Similar sulfonyl chloride group but lacks the benzofuran ring.
2-Butyl-1-benzofuran-3-sulfonyl chloride: Similar structure but with a butyl group instead of a methyl group.
Uniqueness: 2-Methyl-1-benzofuran-3-sulfonyl chloride is unique due to the presence of both a benzofuran ring and a sulfonyl chloride group. This combination imparts specific reactivity and properties that are valuable in various chemical and biological applications. The benzofuran ring provides a rigid and planar structure, while the sulfonyl chloride group offers a reactive site for further functionalization.
Propriétés
Formule moléculaire |
C9H7ClO3S |
|---|---|
Poids moléculaire |
230.67 g/mol |
Nom IUPAC |
2-methyl-1-benzofuran-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
Clé InChI |
HYJHFFPAFZVHPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2O1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)


![1-Oxa-5-azaspiro[2.5]octane](/img/structure/B13477383.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)



